

# Natural sources and occurrence of 2-Butenedioic acid

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## Compound of Interest

Compound Name: 2-Butenedioic acid

Cat. No.: B3422593

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An In-depth Technical Guide on the Natural Sources and Occurrence of **2-Butenedioic Acid**

## Introduction

**2-Butenedioic acid** (C<sub>4</sub>H<sub>4</sub>O<sub>4</sub>) is a dicarboxylic acid that exists as two geometric isomers: the trans isomer, fumaric acid, and the cis isomer, maleic acid. Of the two, fumaric acid is the more stable and is widely distributed in nature, playing a crucial role in the metabolic pathways of most living organisms. Maleic acid occurs less frequently in nature. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and quantitative occurrence of these isomers, along with detailed experimental protocols for their extraction and analysis, intended for researchers, scientists, and drug development professionals.

## Natural Occurrence and Sources

Fumaric acid is the predominant isomer found in the natural world, from microbial life to plants and animals. Maleic acid has been identified in a more limited number of plant species.

## Fumaric Acid (trans-2-Butenedioic Acid)

Fumaric acid is a key metabolite in cellular respiration and is found in a variety of natural sources.

- **Metabolic Intermediate:** Fumarate is an essential intermediate in the citric acid cycle (Krebs cycle), a central metabolic pathway for energy production in all aerobic organisms.<sup>[1][2]</sup> It is generated through the oxidation of succinate by the enzyme succinate dehydrogenase and

is subsequently converted to L-malate by the enzyme fumarase.[1][2] Fumarate is also a product of the urea cycle.[2]

- **Plants:** The acid was first isolated from the wild herb fumitory (*Fumaria officinalis*), from which its name is derived. It is also found in significant quantities in various C3 plants, including *Arabidopsis thaliana* and soybean, where its concentration can sometimes exceed that of starch and soluble sugars. Other notable plant sources include bolete mushrooms (*Boletus fomentarius* var. *pseudo-ignarius*), lichens, and Iceland moss.
- **Fungi:** Various species of fungi naturally produce fumaric acid. Filamentous fungi of the genus *Rhizopus*, particularly *R. oryzae* and *R. arrhizus*, are known for their ability to accumulate high levels of fumaric acid and are widely used for its commercial biotechnological production.
- **Animals and Humans:** Beyond its role in the citric acid cycle, human skin naturally produces fumaric acid upon exposure to sunlight.

## Maleic Acid (cis-2-Butenedioic Acid)

The occurrence of maleic acid in nature is less common compared to its trans isomer. However, it has been identified in several plant species, including ginseng (*Panax ginseng*), pineapple (*Ananas comosus*), cacao plant (*Theobroma cacao*), and corn (*Zea mays*).

## Quantitative Data on Natural Occurrence

The concentration of **2-butenedioic acid** isomers varies significantly among different natural sources. The following table summarizes available quantitative data.

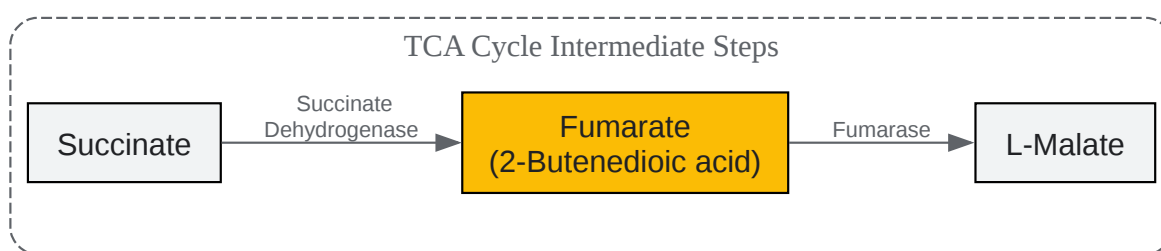
Natural Source	Isomer	Concentration Range	Notes
Fumaria officinalis (Fumitory)	Fumaric Acid	0.26% w/w	In the intact plant.
Boletus edulis (Mushroom)	Fumaric Acid	11.64 - 75.16 mg/kg	
Suillus collinitus (Mushroom)	Fumaric Acid	49.49 - 397.16 mg/kg	
Lactarius deliciosus (Mushroom)	Fumaric Acid	13.18 - 237.56 mg/kg	
Cetraria islandica (Iceland Moss)	Fumarprotocetraric acid	2.6 - 11.5%	A related lichen acid, not fumaric acid itself.
Various Lichens	Lichen Acids	0.1 - 5.0% of dry weight	Represents total secondary metabolites, including fumaric acid derivatives.
Theobroma cacao (Cocoa)	Fumaric Acid	Present	Detected in HPLC profiles of organic acids; specific quantitative data not provided.
Panax ginseng (Ginseng)	Maleic Acid	Present	Identified as a natural constituent; quantitative data is not widely available.
Ananas comosus (Pineapple)	Maleic Acid	Present	Identified as a natural constituent; quantitative data is not widely available.

## Biosynthesis of Fumaric Acid

Fumaric acid is synthesized in organisms through several key metabolic pathways.

### Citric Acid (TCA) Cycle

In eukaryotes, fumarate is produced in the mitochondria as part of the TCA cycle. The enzyme succinate dehydrogenase (Complex II of the electron transport chain) catalyzes the oxidation of succinate to fumarate. Fumarate is then hydrated to form L-malate by the action of the enzyme fumarase.

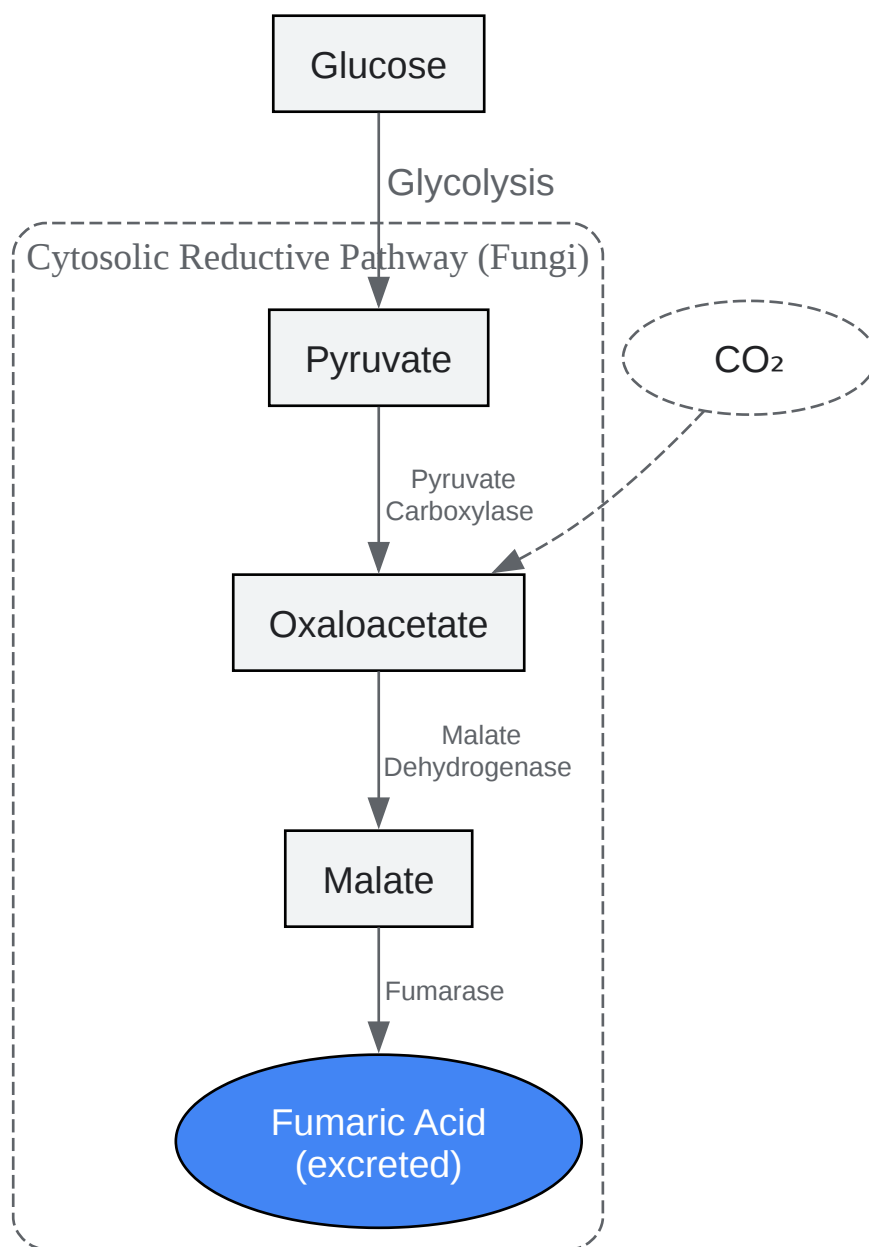


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Fumarate formation and conversion in the Citric Acid Cycle.

### Fungal Overproduction via Reductive Carboxylation

Filamentous fungi like *Rhizopus oryzae* overproduce fumaric acid via a cytosolic reductive pathway. This process involves the fixation of CO<sub>2</sub>, where pyruvate is first carboxylated to oxaloacetate by pyruvate carboxylase. Oxaloacetate is then reduced to malate by malate dehydrogenase. Finally, the cytosolic enzyme fumarase dehydrates malate to fumarate, which is then excreted from the cell. This pathway is particularly active under conditions of nitrogen limitation.



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Biosynthesis of fumaric acid in *Rhizopus oryzae*.

## Experimental Protocols

Accurate quantification of **2-butenedioic acid** in complex natural matrices requires robust extraction and analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.

## Protocol 1: Extraction of Organic Acids from Plant Material

This protocol is suitable for tissues from plants such as *Fumaria officinalis*.

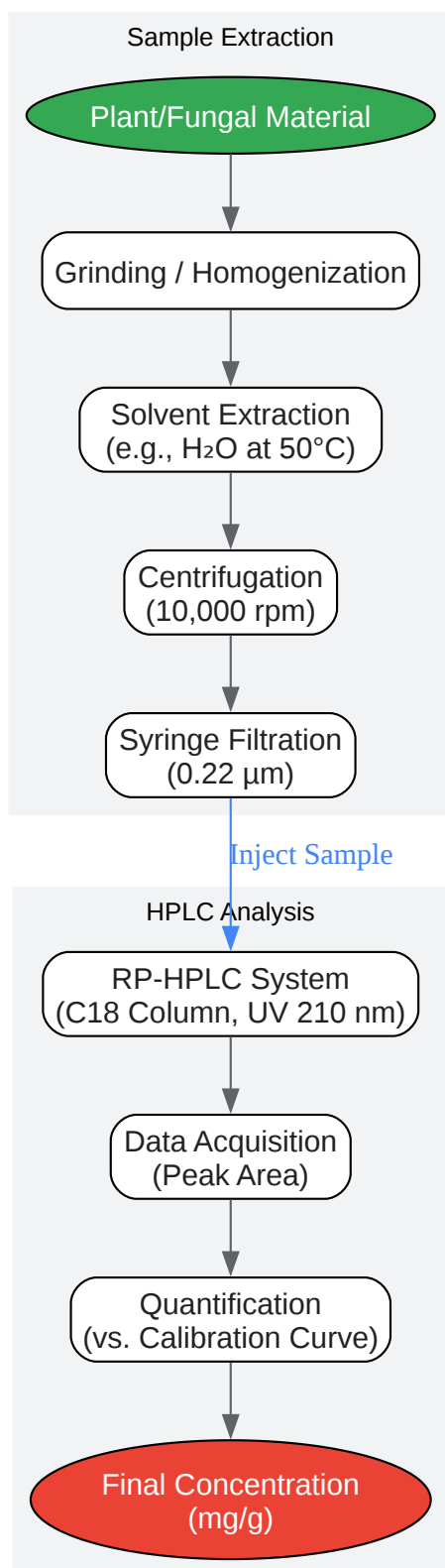
- Sample Preparation:
  - Harvest fresh plant material and weigh it. For dry samples, record the dry weight.
  - Grind the material into a fine powder using a mortar and pestle, preferably with liquid nitrogen to prevent enzymatic degradation.
- Extraction:
  - Weigh approximately 1.0 g of the powdered sample into a centrifuge tube.
  - Add 10 mL of deionized water (or a suitable solvent like an ethanol/water mixture).
  - Incubate the mixture in a heated water bath at 50-60°C for 30-60 minutes with intermittent vortexing.
  - Centrifuge the extract at 10,000 rpm for 15 minutes to pellet solid debris.
- Clarification:
  - Carefully collect the supernatant.
  - Filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial. The sample is now ready for analysis.

## Protocol 2: Quantification by Reverse-Phase HPLC (RP-HPLC)

This method allows for the simultaneous quantification of fumaric acid and other organic acids.

- Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).

- Chromatographic Conditions:
  - Column: C18 column (e.g., 4.6 × 250 mm, 5 µm particle size).
  - Mobile Phase: An isocratic or gradient mobile phase of an acidic aqueous solution. A common choice is 0.05 M sulfuric acid or a dilute solution of o-phosphoric acid in water, adjusted to a pH of approximately 2.5-3.0. Methanol can be used as an organic modifier if a gradient is needed to separate multiple acids.
  - Flow Rate: 0.5 - 1.0 mL/min.
  - Column Temperature: 30 - 40°C.
  - Detection: UV detection at 210 nm or 215 nm, where carboxyl groups exhibit strong absorbance.
  - Injection Volume: 10 - 20 µL.
- Quantification:
  - Prepare a series of standard solutions of fumaric acid (and other organic acids of interest) of known concentrations (e.g., 10 to 200 µg/mL).
  - Inject the standards to generate a calibration curve by plotting peak area against concentration.
  - Inject the prepared sample extracts.
  - Determine the concentration of fumaric acid in the samples by interpolating their peak areas on the calibration curve. The results should be expressed as mg per g of fresh or dry weight of the source material.



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Workflow for extraction and HPLC analysis of **2-Butenedioic acid**.



## Conclusion

**2-Butenedioic acid**, primarily as its trans isomer fumaric acid, is a ubiquitous natural compound with significant roles in cellular metabolism. It is found across kingdoms, from fungi and lichens to higher plants and animals. While maleic acid is also found in nature, its distribution is far more limited. The concentration of fumaric acid can be substantial in certain species, such as *Fumaria officinalis* and various mushrooms, making them valuable natural sources. The established protocols for extraction and HPLC analysis provide a reliable framework for researchers to accurately quantify these important organic acids in diverse biological samples, aiding in fields ranging from natural product chemistry to drug discovery and development.

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## References

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